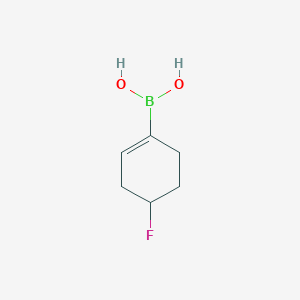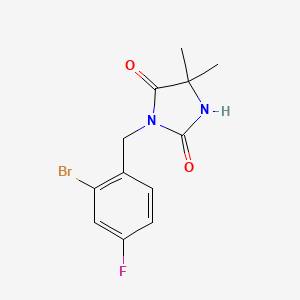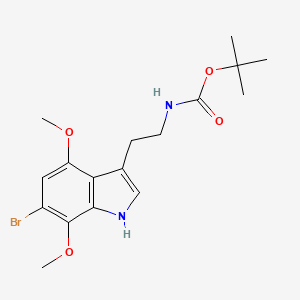
(4-Fluorocyclohex-1-en-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorocyclohex-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a fluorinated cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorocyclohex-1-en-1-yl)boronic acid typically involves the reaction of a fluorinated cyclohexene derivative with a boron-containing reagent. One common method is the hydroboration of 4-fluorocyclohexene followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorocyclohex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium periodate in aqueous or organic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Use of halogenating agents or nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions include fluorinated alcohols, ketones, alkanes, and various substituted cyclohexene derivatives .
Applications De Recherche Scientifique
(4-Fluorocyclohex-1-en-1-yl)boronic acid has diverse applications in scientific research:
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of (4-Fluorocyclohex-1-en-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. This process is often catalyzed by transition metals such as palladium, which play a crucial role in the activation and stabilization of the intermediate species .
Comparaison Avec Des Composés Similaires
- (4,4-Difluorocyclohex-1-en-1-yl)boronic acid
- Cyclohex-1-en-1-ylboronic acid
- (4-Chlorocyclohex-1-en-1-yl)boronic acid
Comparison: (4-Fluorocyclohex-1-en-1-yl)boronic acid is unique due to the presence of a fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the reactivity and selectivity of the compound in various chemical reactions compared to its non-fluorinated or differently substituted analogs .
Propriétés
Formule moléculaire |
C6H10BFO2 |
|---|---|
Poids moléculaire |
143.95 g/mol |
Nom IUPAC |
(4-fluorocyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C6H10BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1,6,9-10H,2-4H2 |
Clé InChI |
HDLYMYXZGWYWEZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CCC(CC1)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B14913253.png)


![(1R,3S)-Methyl 1-ethyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14913283.png)








![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
